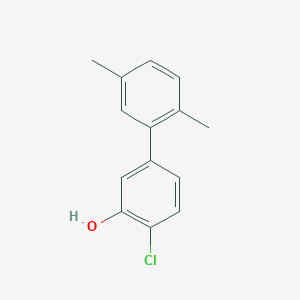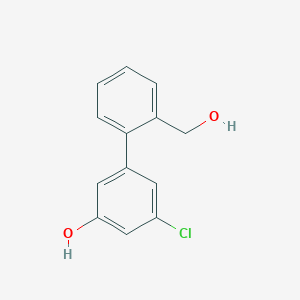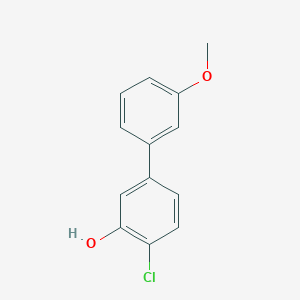
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% (2C5FMPP) is an organic compound belonging to the class of phenols. It is a colorless to pale yellow crystalline solid and has a melting point of approximately 127°C. It is a versatile compound that has a wide range of applications in scientific research, particularly in the synthesis of various compounds.
Mécanisme D'action
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% acts as a catalyst in various chemical reactions. It is able to facilitate the reaction of an alkyl halide and an alcohol in the Williamson ether synthesis, the reaction of an alkyl halide and a magnesium halide in the Grignard reaction, and the reaction of an alkyl halide and an aryl halide in the Wohl-Ziegler reaction.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of reactions, including the Williamson ether synthesis, the Grignard reaction, and the Wohl-Ziegler reaction. Furthermore, it is a relatively inexpensive compound and is widely available. However, it is a relatively unstable compound and must be handled with care in order to avoid contamination or degradation.
Orientations Futures
The future of 2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% is promising. It can be used in the development of new pharmaceuticals, biochemicals, and other organic compounds. Furthermore, it can be used as a catalyst in a variety of reactions, including the Williamson ether synthesis, the Grignard reaction, and the Wohl-Ziegler reaction. Additionally, it can be used in the synthesis of polymers, dyes, and other materials. Finally, it can be used in the development of new analytical techniques and methods.
Méthodes De Synthèse
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wohl-Ziegler reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol, while the Grignard reaction involves the reaction of an alkyl halide and a magnesium halide. The Wohl-Ziegler reaction involves the reaction of an alkyl halide and an aryl halide.
Applications De Recherche Scientifique
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, biochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Furthermore, it is used as a catalyst in various chemical reactions, such as the Grignard reaction, the Wohl-Ziegler reaction, and the Williamson ether synthesis.
Propriétés
IUPAC Name |
2-chloro-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVYSHASOJVFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685890 |
Source


|
| Record name | 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261955-33-2 |
Source


|
| Record name | 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














